NOS1-IN-1

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

NOS1-IN-1, also designated as nNOS Inhibitor I, is a potent, cell-permeable inhibitor of neuronal nitric oxide synthase (nNOS). It is a reduced amide bond peptidomimetic derived from a nitroarginine-containing dipeptide scaffold.

Molecular Formula C14H24F9N7O8
Molecular Weight 589.37 g/mol
CAS No. 357965-99-2
Cat. No. B593745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOS1-IN-1
CAS357965-99-2
SynonymsNeuronal Nitric Oxide Synthase; NOS I; ncNOS
Molecular FormulaC14H24F9N7O8
Molecular Weight589.37 g/mol
Structural Identifiers
SMILESC(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H21N7O2.3C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3*3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);3*(H,6,7)/t7-;;;/m0.../s1
InChIKeyNYWNMNBIORWOSQ-QTPLPEIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NOS1-IN-1 (CAS 357965-99-2) Technical Baseline: Potency and Selectivity Profile for Neuronal Nitric Oxide Synthase (nNOS) Research


NOS1-IN-1, also designated as nNOS Inhibitor I, is a potent, cell-permeable inhibitor of neuronal nitric oxide synthase (nNOS). It is a reduced amide bond peptidomimetic derived from a nitroarginine-containing dipeptide scaffold [1]. The compound is characterized by a Ki value of 120 nM against nNOS and exhibits high selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms [1].

Procurement Consideration for NOS1-IN-1: Why Broad-Spectrum NOS or Other Isoform-Selective Inhibitors Cannot Be Interchanged


The therapeutic and experimental utility of NOS1-IN-1 hinges critically on its high selectivity for nNOS over eNOS and iNOS. Non-selective NOS inhibitors, such as L-NNA or L-NAME, inhibit eNOS, leading to vasoconstriction and dangerous increases in blood pressure, which severely confounds in vivo studies and precludes therapeutic development [1]. Similarly, inhibitors with poor selectivity or weak potency for nNOS (e.g., 7-NI, TRIM) fail to achieve the necessary target engagement without off-target effects [2]. NOS1-IN-1's unique selectivity profile directly addresses the core limitation of earlier generation NOS inhibitors, making it a non-substitutable tool for studies requiring clean interrogation of the nNOS pathway.

Quantitative Differentiation of NOS1-IN-1: A Comparative Evidence Guide for Scientific Selection


Superior In Vitro Potency and Isoform Selectivity vs. 7-NI, TRIM, and L-NNA

NOS1-IN-1 demonstrates exceptional potency and isoform selectivity compared to other commonly used nNOS inhibitors. While 7-nitroindazole (7-NI) exhibits an IC50 of 470 nM for mouse cerebellar nNOS with poor selectivity over eNOS (IC50 ~710 nM) [1], and TRIM displays weak potency (IC50 ~28.2 μM) , NOS1-IN-1 achieves a Ki of 120 nM for nNOS. Furthermore, its selectivity profile (>2500-fold over eNOS and 320-fold over iNOS) [2] far surpasses that of L-NNA, which shows minimal selectivity (Ki values of 0.61, 0.72, and 4.28 μM for nNOS, eNOS, and iNOS, respectively) .

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

Demonstrated In Vivo Efficacy and Functional Selectivity in a Disease-Relevant Model vs. Non-Selective Inhibitors

In a clinically relevant rabbit model of cerebral palsy (CP) induced by prenatal hypoxia-ischemia, maternal administration of NOS1-IN-1 (referred to as JI-8 in the study) demonstrated significant efficacy. The treatment prevented hypoxia-ischemia-induced death and dramatically reduced the number of newborn kits exhibiting signs of CP [1]. This contrasts with the use of non-selective NOS inhibitors like L-NAME, which cause sharp increases in blood pressure in similar models, directly limiting their therapeutic utility [1].

Cerebral Palsy In Vivo Efficacy Neuroprotection

Documented Brain Penetration and Target Engagement in Fetal Brain

Following maternal administration, NOS1-IN-1 was shown to distribute to the fetal brain in the rabbit CP model. Importantly, this distribution was accompanied by a significant inhibition of fetal brain NOS activity in vivo and a corresponding reduction in nitric oxide (NO) concentration within the fetal brain [1]. This data provides direct evidence of CNS penetration and target engagement, a critical attribute for any nNOS inhibitor intended for neurological research.

Blood-Brain Barrier CNS Penetration Target Engagement

Enhanced Enzymatic Stability Conferred by Reduced Amide Bond Scaffold

NOS1-IN-1 is a reduced amide bond peptidomimetic. The replacement of a standard amide bond (-CO-NH-) with a reduced amide bond (-CH2-NH-) eliminates the primary recognition site for endogenous peptidases. The original research paper explicitly states that this modification was chosen to confer stability toward degradation in vivo, thereby improving its potential as a pharmacological tool compared to its peptide-based predecessors [1].

Peptidomimetic Metabolic Stability Drug Design

Defined Research and Application Scenarios for NOS1-IN-1 Based on Differentiated Evidence


Unambiguous Target Validation of nNOS in Neurological Disease Models

For researchers seeking to establish a direct causal link between nNOS activity and a neurological phenotype, NOS1-IN-1 is the preferred tool. Its high selectivity for nNOS over eNOS and iNOS [1] eliminates the confounding effects of eNOS-mediated vasoconstriction and iNOS-mediated immunomodulation, enabling a clean interpretation of results from in vivo models of stroke, neurodegeneration, or pain.

Central Nervous System (CNS) Drug Discovery and Development

In CNS drug discovery programs targeting nNOS, NOS1-IN-1 serves as a validated chemical probe and a benchmark for new chemical entities. Its demonstrated brain penetration and target engagement in a fetal rabbit model [2] provide crucial proof-of-concept that selective nNOS inhibition can be achieved in the brain, making it an essential reference compound for pharmacokinetic/pharmacodynamic (PK/PD) studies and efficacy screening in CNS disease models.

Investigating the Pathophysiology of Cerebral Palsy and Hypoxic-Ischemic Encephalopathy

Given its proven efficacy in a clinically relevant rabbit model of cerebral palsy [2], NOS1-IN-1 is an indispensable tool for investigating the molecular mechanisms downstream of hypoxia-ischemia in the developing brain. Researchers can use this compound to dissect the specific contribution of nNOS-derived nitric oxide to neuronal injury, inflammation, and long-term neurodevelopmental deficits associated with perinatal brain injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for NOS1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.